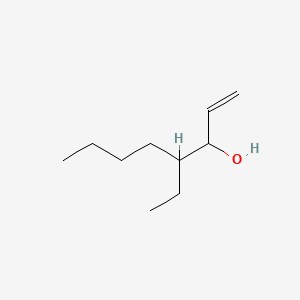
4-Ethyloct-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyloct-1-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of fatty alcohol and is known for its distinctive odor. This compound is used in various applications, including as a fragrance ingredient and in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyloct-1-en-3-ol typically involves the reaction of oct-1-en-3-ol with ethylating agents under controlled conditions. One common method is the ethylation of oct-1-en-3-ol using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the ethylation reaction. The process is typically conducted at elevated temperatures and pressures to optimize the reaction rate and product yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyloct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-Ethyloct-1-en-3-one or 4-Ethyloctanoic acid.
Reduction: 4-Ethyloctanol.
Substitution: 4-Ethyloct-1-en-3-yl chloride.
Wissenschaftliche Forschungsanwendungen
4-Ethyloct-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological signaling and as a potential pheromone.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the fragrance industry due to its pleasant odor and in the production of other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyloct-1-en-3-ol involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets can vary depending on the context, but it often involves modulation of enzyme activity and gene expression.
Vergleich Mit ähnlichen Verbindungen
4-Ethyloct-1-en-3-ol can be compared with other similar compounds such as:
Oct-1-en-3-ol: Similar structure but lacks the ethyl group, leading to different chemical properties and applications.
4-Ethyloct-1-yn-3-ol: Contains a triple bond instead of a double bond, resulting in different reactivity and uses.
1-Octen-3-ol: Another related compound with a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
58046-43-8 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
4-ethyloct-1-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-4-7-8-9(5-2)10(11)6-3/h6,9-11H,3-5,7-8H2,1-2H3 |
InChI-Schlüssel |
AZFUMZRIDXIUQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)

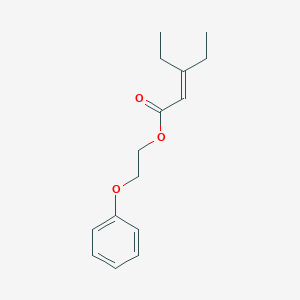
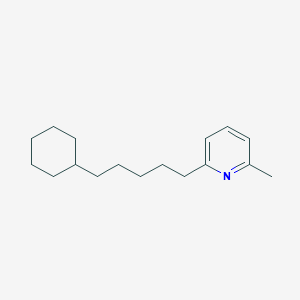
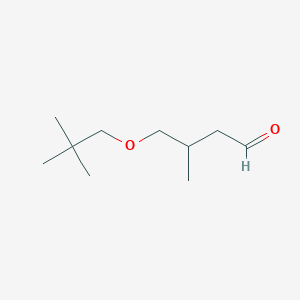
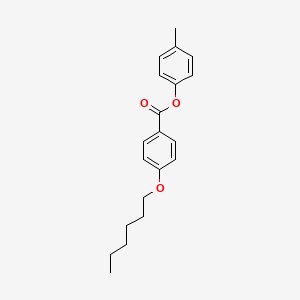
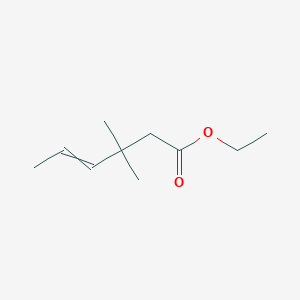
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)

![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
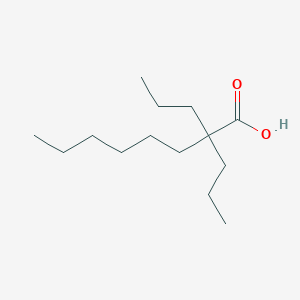
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
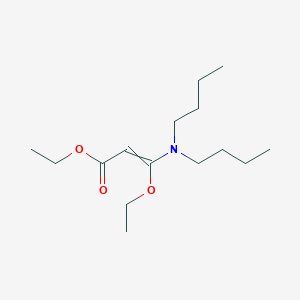
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)
